molecular formula C10H15NO5 B13559941 2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid

2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid

Cat. No.: B13559941
M. Wt: 229.23 g/mol
InChI Key: IPXRKBKAGBFCQM-UHFFFAOYSA-N
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Description

2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid is an organic compound with the molecular formula C10H15NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid typically involves the reaction of 3-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include metabolic processes, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-3-piperidinecarboxylate: Similar structure but lacks the acetic acid moiety.

    3-Carbethoxy-2-piperidone: Another derivative of piperidine with similar functional groups.

Uniqueness

2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid is unique due to the presence of both the ethoxycarbonyl and acetic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

2-(3-ethoxycarbonyl-2-oxopiperidin-3-yl)acetic acid

InChI

InChI=1S/C10H15NO5/c1-2-16-9(15)10(6-7(12)13)4-3-5-11-8(10)14/h2-6H2,1H3,(H,11,14)(H,12,13)

InChI Key

IPXRKBKAGBFCQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCNC1=O)CC(=O)O

Origin of Product

United States

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